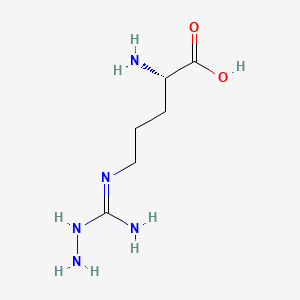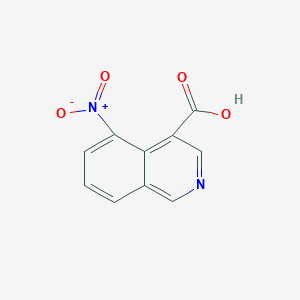
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea is a complex organic compound with a molecular formula of C15H13BrN4OS This compound is notable for its unique structure, which includes a brominated benzothiazole ring fused with a pyridine ring and an ethylurea moiety
Preparation Methods
The synthesis of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a brominated pyridine derivative, the benzothiazole ring is formed through a cyclization reaction.
Bromination: The benzothiazole intermediate is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Urea Formation: The brominated benzothiazole is reacted with ethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Scientific Research Applications
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated benzothiazole ring can facilitate binding to specific proteins, while the pyridine and urea moieties may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea include:
1-(5-Chloro-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(5-Methyl-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-(5-Bromo-7-phenyl-benzothiazol-2-yl)-3-ethyl-urea: The pyridine ring is replaced with a phenyl ring, which can influence its interactions and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrN4OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C15H13BrN4OS/c1-2-17-14(21)20-15-19-12-8-9(16)7-10(13(12)22-15)11-5-3-4-6-18-11/h3-8H,2H2,1H3,(H2,17,19,20,21) |
InChI Key |
FUCJAPOSIFKDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=CC(=CC(=C2S1)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)
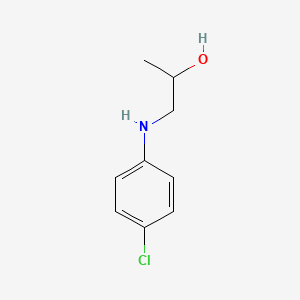

![4-{2-[Di(propan-2-yl)amino]ethoxy}-3-methoxyaniline](/img/structure/B8741569.png)
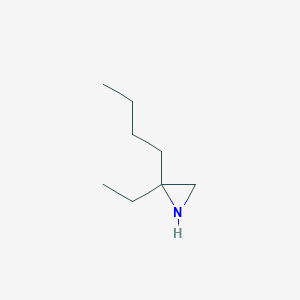

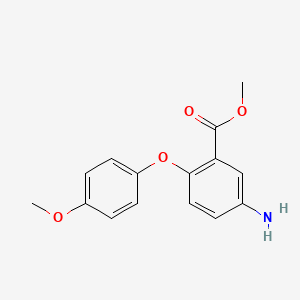
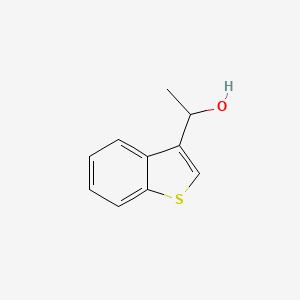
![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
